molecular formula C10H11NO2 B3204342 Chroman-8-carboxamide CAS No. 1034566-11-4

Chroman-8-carboxamide

Cat. No.: B3204342
CAS No.: 1034566-11-4
M. Wt: 177.2 g/mol
InChI Key: LZLLJMVRSOKHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chroman-8-carboxamide is a chemical compound of significant interest in medicinal and organic chemistry, built around the privileged chroman (3,4-dihydro-2H-1-benzopyran) scaffold. The chroman structure is a core component in numerous biologically active molecules and natural products, making its derivatives valuable templates for drug discovery . This compound features a carboxamide group at the 8-position, a functional group prevalent in many commercial pharmaceuticals and agrochemicals due to its role in molecular recognition and binding . Researchers can utilize this compound as a versatile building block or intermediate in the design and synthesis of novel compounds. Chroman-based analogues have been extensively investigated and demonstrate a wide spectrum of pharmacological activities, including potential as anticancer agents, anti-inflammatory compounds, and sodium channel (NaV) inhibitors . For instance, recent research employing a conformational restriction strategy has identified potent and selective chroman derivatives as NaV1.8 inhibitors, a promising target for the development of non-addictive analgesics for pain management . Furthermore, derivatives combining the flavone (a closely related structure) core with carboxamide fragments have shown excellent antiviral activities against plant viruses like the tobacco mosaic virus, suggesting potential applications in agrochemical research . The this compound scaffold offers researchers a strategic starting point for exploring these and other therapeutic areas through structural diversification and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromene-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLLJMVRSOKHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C(=O)N)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization of Chroman 8 Carboxamide

Established Synthetic Pathways for Chroman-8-carboxylic Acid Precursors

The journey to chroman-8-carboxamide begins with the synthesis of its essential precursor, chroman-8-carboxylic acid. Various synthetic routes have been developed to construct the chroman ring system and introduce the carboxylic acid functionality at the 8-position.

One common approach involves the Claisen rearrangement. For instance, the synthesis of 5-amino-6-chlorochroman-8-carboxylic acid, a key intermediate for certain receptor agonists, has been optimized to be efficient and high-yielding. tandfonline.comtandfonline.com This multi-step synthesis avoids the use of hazardous reagents and minimizes purification steps. tandfonline.comtandfonline.com

Another strategy for constructing the chroman skeleton is through the intramolecular cyclization of appropriate precursors. tezu.ernet.in Methods like intramolecular SNAr reactions, transition-metal-catalyzed C-O bond formation, and Mitsunobu reactions are frequently reported. tezu.ernet.in For example, the synthesis of chroman derivatives can be achieved through the acid-catalyzed intramolecular ring-opening of an epoxide by a tethered phenol (B47542). tezu.ernet.in

Regioselective synthesis is crucial to ensure the correct placement of substituents on the chroman ring. researchgate.net Researchers have developed methods for the regioselective introduction of functional groups, which is vital for creating specific isomers of chroman-8-carboxylic acid. researchgate.net

Precursor Synthesis MethodKey FeaturesReference
Claisen RearrangementHigh-yielding, avoids toxic reagents tandfonline.comtandfonline.com
Intramolecular CyclizationUtilizes SNAr, C-O bond formation, Mitsunobu reactions tezu.ernet.in
Acid-Catalyzed Epoxide Ring OpeningForms chroman ring from tethered phenol and epoxide tezu.ernet.in
Regioselective FunctionalizationEnsures correct substituent placement researchgate.net

Carboxylic Acid Activation Strategies

To facilitate the formation of the amide bond, the carboxylic acid group of chroman-8-carboxylic acid must be "activated" to make it more reactive towards amines. This is a critical step because the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com

Common strategies for activating carboxylic acids include:

Conversion to Acyl Chlorides: Treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the hydroxyl group of the carboxylic acid into a good leaving group (chloride), forming a highly reactive acyl chloride. benthamdirect.comfishersci.co.uk However, this method can be harsh and may not be suitable for complex molecules with sensitive functional groups. hepatochem.com

Formation of Active Esters: The carboxylic acid can be converted into a more reactive ester, such as a pentafluorophenyl or hydroxysuccinimido ester. hepatochem.com These active esters can then react with amines to form the desired amide.

Use of Coupling Agents: A wide variety of coupling reagents have been developed to promote amide bond formation under mild conditions. hepatochem.comnih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which then readily reacts with the amine.

Amidation Reactions and Conditions

Once the carboxylic acid is activated, it can undergo an amidation reaction with an appropriate amine to form the this compound. The specific conditions for the amidation reaction depend on the chosen activation strategy and the reactivity of the amine.

Typically, the reaction is carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). fishersci.co.ukacs.org A base, often a tertiary amine like triethylamine (B128534) or diisopropylethylamine (DIPEA), is usually added to neutralize the acid generated during the reaction and to drive the equilibrium towards product formation. fishersci.co.uknih.gov The reaction temperature can range from room temperature to elevated temperatures, depending on the specific substrates and reagents used. chemistrysteps.comresearchgate.net

For instance, the synthesis of certain chromone-3-carboxamides has been achieved through a one-pot condensation reaction using phosphonium (B103445) salts as coupling reagents, yielding the products in moderate to good yields. researchgate.net

Regioselective Synthesis Approaches

The regioselectivity of the synthesis is paramount to ensure that the carboxamide group is introduced specifically at the 8-position of the chroman ring. The synthetic design of the chroman-8-carboxylic acid precursor is the primary determinant of this regioselectivity. researchgate.net

Various strategies are employed to control the position of functional groups on the aromatic ring of the chroman system. These can include:

Directing Groups: The presence of certain functional groups on the starting materials can direct incoming substituents to specific positions.

Ortho-lithiation: This technique allows for the specific functionalization of the position ortho (adjacent) to a directing group.

Catalytic Methods: Transition metal-catalyzed reactions can offer high regioselectivity in the formation of substituted aromatic rings. For example, palladium-catalyzed cyclocarbonylative Sonogashira coupling has been used for the regioselective synthesis of chromones. acs.org

Methodologies for N-Substituted this compound Analogs

The synthesis of N-substituted this compound analogs allows for the exploration of a wide range of chemical diversity and the fine-tuning of the molecule's properties. These analogs are created by reacting the activated chroman-8-carboxylic acid with a primary or secondary amine.

Direct Amide Bond Formation via Coupling Agents

The most common and versatile method for preparing N-substituted amides is through the use of coupling agents. hepatochem.comnih.gov These reagents facilitate the direct formation of the amide bond between chroman-8-carboxylic acid and an amine under mild conditions, often at room temperature. chemistrysteps.com This approach is compatible with a wide variety of functional groups, making it ideal for the synthesis of complex molecules.

Several classes of coupling reagents are widely used in organic synthesis:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed. chemistrysteps.comfishersci.co.ukpeptide.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk To suppress side reactions and reduce racemization in chiral compounds, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. fishersci.co.uknih.gov

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient coupling agents. peptide.com They are known for fast reaction times and minimal racemization. hepatochem.com

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also very effective for amide bond formation. researchgate.netpeptide.com

Coupling Agent ClassExamplesKey FeaturesReference
CarbodiimidesDCC, EDCWidely used, often with additives like HOBt chemistrysteps.comfishersci.co.ukpeptide.com
Phosphonium SaltsBOP, PyAOPHighly efficient, minimal racemization peptide.com
Uronium/Aminium SaltsHBTU, TBTUFast reactions, effective for peptide coupling researchgate.netpeptide.com

Nucleophilic Substitution Reactions in Amide Synthesis

While less common for the direct synthesis of N-substituted amides from carboxylic acids, nucleophilic substitution reactions can be employed in alternative synthetic routes. For example, an acyl chloride derived from chroman-8-carboxylic acid can react with a wide range of primary and secondary amines via a nucleophilic acyl substitution mechanism to yield the corresponding N-substituted this compound. This is often referred to as the Schotten-Baumann reaction. fishersci.co.uk

This method is straightforward but can be limited by the stability of the acyl chloride and the potential for side reactions with sensitive functional groups on either the chroman moiety or the amine.

Exploration of Diverse Amine Reagents

The conversion of chroman-8-carboxylic acid to its corresponding amides is most commonly achieved through an amidation reaction. This process involves the activation of the carboxylic acid group, followed by nucleophilic attack by an amine. A variety of coupling reagents can be employed for this transformation, including HBTU/HOBt (Hexafluorophosphate Benzotriazole Tetramethyl Uronium/Hydroxybenzotriazole), which has been used effectively in the synthesis of related chromone-carboxamides. researchgate.net

The structural diversity of the resulting this compound derivatives is primarily dictated by the choice of the amine reagent. A wide range of primary and secondary amines, both aliphatic and aromatic, can be utilized to explore the structure-activity relationships of the final products. For example, in the synthesis of chromone-3-carboxamides, a variety of secondary amines have been successfully employed, yielding products in moderate to excellent yields. acs.org This demonstrates the broad applicability of different amine nucleophiles.

The reaction of chroman-8-carboxylic acid with a selection of amines would yield a library of novel derivatives, as illustrated in the table below.

Table 1: Examples of this compound Derivatives from Various Amine Reagents This table is illustrative and based on common amidation reactions.

Amine Reagent Resulting Derivative Name Potential Yield Range Reference Methodology
Diethylamine N,N-Diethylthis compound Moderate acs.org
Morpholine (Chroman-8-yl)(morpholino)methanone Good to Excellent acs.org
L-Proline methyl ester Methyl 1-(chroman-8-carbonyl)pyrrolidine-2-carboxylate Moderate to Good acs.org
Aniline N-Phenylthis compound Good mdpi.com
Benzylamine N-Benzylthis compound Good nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced methodologies to construct and functionalize heterocyclic scaffolds like chroman, often providing improved efficiency, selectivity, and sustainability compared to classical methods.

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions. mdpi.com This technique allows for the generation of reactive radical intermediates that can participate in a variety of bond-forming reactions. For the synthesis of the chroman framework, photoredox-catalyzed radical cascade cyclizations are particularly relevant. mdpi.comresearchgate.net These reactions often start from simple precursors, such as 2-(allyloxy)arylaldehydes, which undergo cyclization initiated by a photogenerated radical to form the chroman-4-one skeleton. mdpi.comfrontiersin.org

For instance, an iron-catalyzed decarboxylative radical cyclization using visible light has been developed for the synthesis of chroman-4-ones from carboxylate salts as radical precursors. researchgate.netacs.org This method operates at room temperature and demonstrates a broad substrate scope and functional group tolerance. researchgate.netacs.org While these methods typically yield chroman-4-ones, the core chroman ring system is effectively assembled, which can then be further modified to produce this compound. The general mechanism involves the generation of a radical which adds to the alkene of an allyloxy group, followed by cyclization onto the aromatic ring or another functional group. mdpi.com

To circumvent the cost and potential toxicity associated with transition metal catalysts, metal-free synthetic strategies are increasingly being developed. An efficient, metal-free approach for the synthesis of carbamoylated chroman-4-ones involves a decarboxylative radical cascade cyclization of 2-(allyloxy)arylaldehydes with oxamic acids. bohrium.commdpi.com

This reaction is typically initiated by an oxidant such as ammonium persulfate ((NH₄)₂S₂O₈) in a solvent like DMSO. bohrium.commdpi.com The process generates a carbamoyl (B1232498) radical from the oxamic acid, which then initiates the cascade cyclization to afford the amide-functionalized chroman-4-one. researchgate.netbohrium.com The advantages of this method include the use of readily available starting materials, operational simplicity, and high functional group tolerance under metal-free conditions. bohrium.commdpi.com Another innovative metal-free approach is the electrochemically induced synthesis of 2-substituted chroman-4-ones, which avoids the need for external chemical oxidants. researchgate.net

Table 2: Comparison of Metal-Free Synthesis Conditions for Chroman Derivatives

Method Key Reagents/Conditions Intermediate Species Reference
Decarboxylative Radical Cascade 2-(allyloxy)arylaldehydes, Oxamic acids, (NH₄)₂S₂O₈, DMSO, 60 °C Carbamoyl radical bohrium.commdpi.com
Electrochemical Giese Reaction Chromone-3-Carboxylic Acids, Redox-Active Esters, Graphite Electrode, MeCN Alkyl radical researchgate.net
Base-Promoted Lossen Rearrangement Hydroxylamine derivatives, Base Isocyanate (in situ) rsc.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com In the synthesis of chroman derivatives, these principles can be applied by using eco-friendly solvents, renewable catalysts, and energy-efficient reaction conditions. researchgate.net

Recent research has explored the use of natural catalysts, such as lemon juice, combined with concentrated solar radiation (CSR) as a renewable energy source for the synthesis of nitrogen-containing heterocycles. nih.gov This approach offers significant advantages by avoiding toxic catalysts and conventional heating methods, leading to high product yields in short reaction times. nih.gov Microwave-assisted synthesis is another green technique that can accelerate reactions, often leading to higher yields and cleaner products with reduced energy consumption. mdpi.comresearchgate.net The use of solvent-free reaction conditions or benign solvents like water or ethanol (B145695) further aligns with green chemistry principles. researchgate.net Such sustainable methods are highly desirable for the large-scale production of pharmaceutical intermediates like this compound. mdpi.com

Purification and Characterization Techniques for Novel Derivatives

Following the synthesis of novel this compound derivatives, rigorous purification and structural characterization are essential.

Purification: The primary method for purifying the synthesized compounds is typically flash column chromatography. nih.govacs.org The choice of eluent system (e.g., petroleum ether/ethyl acetate (B1210297) or hexane/ethyl acetate) is optimized to achieve efficient separation of the desired product from unreacted starting materials and byproducts. nih.govacs.org In some cases, where the product crystallizes, recrystallization can be an effective purification technique.

Characterization: The unambiguous identification of the novel derivatives is accomplished using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for elucidating the molecular structure. ¹H-NMR provides information on the number and environment of protons, while ¹³C-NMR details the carbon skeleton. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass of the molecule, which confirms its elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) and N-H stretches of the amide group. nih.gov

X-ray Crystallography: For crystalline compounds, single-crystal X-ray analysis provides definitive proof of the structure and stereochemistry. acs.orgfrontiersin.org

Structure Activity Relationship Sar Studies of Chroman 8 Carboxamide Derivatives

Impact of Substituents on the Chroman Core

Aromatic System Substitutions (e.g., Methyl Groups, Halogen Atoms)

Substitutions on the aromatic portion of the chroman ring significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Research into related chroman and chromene carboxamide derivatives provides valuable insights into these effects.

For instance, in a series of 4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamides, the introduction of methyl groups at positions 7 and 8 was found to be beneficial for inhibitory activity against human carbonic anhydrase I (hCA I) nih.gov. Conversely, for 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide derivatives, the addition of two methyl groups at the 7 and 8 positions led to a decrease in activity against hCA IX compared to the unsubstituted parent compound, although the resulting compound was still a potent inhibitor nih.gov. This suggests that the impact of substitution is highly dependent on both the specific biological target and the nature of the N-substituent on the carboxamide.

Halogen atoms, such as chlorine, also play a critical role. The introduction of a chlorine atom at the 6-position of 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide resulted in a threefold decrease in inhibitory activity against hCA IX, indicating that bulky, electron-withdrawing groups at this position may be detrimental to binding nih.gov. In other chromanone systems, electron-withdrawing groups at the 6-position have been shown to enhance antifungal activity, highlighting the complex and target-dependent nature of SAR for this scaffold nih.gov.

Table 1: Effect of Aromatic Ring Substitutions on Biological Activity of Chroman Carboxamide Analogs
Compound SeriesSubstitutionTargetObserved Effect on ActivityReference
4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamide7,8-dimethylhCA IBeneficial nih.gov
4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide7,8-dimethylhCA IXDecreased nih.gov
4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide6-chlorohCA IXDecreased (3-fold) nih.gov

Influence of Oxygen-Containing Ring Substitutions

The oxygen-containing heterocyclic ring of the chroman structure offers additional points for modification. While specific SAR data for substitutions on the pyran ring of chroman-8-carboxamides are not extensively detailed in the available literature, studies on related thiochromane analogs provide analogous insights. Thiochromanes, where the oxygen is replaced by sulfur, are structurally similar and their SAR can suggest potential trends for chromans nih.gov. For example, functionalization at the 4-position of the thiochromanone core with an oxime group was found to enhance antibacterial activity while diminishing antifungal efficacy nih.gov. This indicates that the size, polarity, and hydrogen-bonding capacity of substituents on the heterocyclic ring are critical determinants of biological activity and spectrum. The absence of the C2-C3 double bond in chromanones, as compared to chromones, can also lead to significant variations in biological activity, underscoring the importance of the saturation level of this ring acs.org.

Role of the Carboxamide Moiety in Modulating Activity

The carboxamide group is a key functional moiety that significantly influences the pharmacological profile of the entire molecule through its steric and electronic properties, and particularly its ability to form hydrogen bonds.

Effects of N-Substitution on Binding Affinity and Selectivity

The substituents attached to the nitrogen atom of the carboxamide group (N-substitution) are pivotal in determining binding affinity and selectivity for the target receptor. The size, shape, and lipophilicity of the N-substituent can dictate how the molecule fits into a binding pocket. In many classes of biologically active compounds, including fungicides and protease inhibitors, the nature of the N-substituent on a carboxamide is a key determinant of potency nih.govresearchgate.net. For example, in the development of carboxin-related fungicides, it was found that branched alkyl substitutions on a heteroaromatic ring in the amine portion of the carboxanilide expanded the antifungal spectrum researchgate.net. This highlights that N-substituents can influence not only the strength of the interaction but also the range of targets with which the compound interacts.

Analysis of Hydrogen-Bonding Capabilities

The carboxamide functional group is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) mdpi.comresearchgate.net. These interactions are fundamental to the binding of ligands to biological macromolecules like proteins and enzymes. The hydrogen atom on the amide nitrogen is typically oriented either syn or anti to the carbonyl oxygen, which influences the geometry of the hydrogen bonds it can form mdpi.com. The primary intermolecular hydrogen-bonded motif for carboxamides often involves the formation of a head-to-tail R²₂(8) ring pattern between two amide groups rsc.org. The strength and geometry of these hydrogen bonds can be affected by other parts of the molecule. The formation of strong, directional hydrogen bonds with key residues in a receptor's active site is often a prerequisite for high-affinity binding and potent biological activity rsc.orgsmu.edu.

Table 2: Hydrogen-Bonding Characteristics of the Carboxamide Moiety
FeatureDescriptionSignificance
N-H GroupHydrogen Bond DonorForms crucial interactions with acceptor atoms (e.g., Oxygen, Nitrogen) in receptor binding sites.
C=O GroupHydrogen Bond AcceptorInteracts with donor groups (e.g., N-H, O-H) in the biological target.
R²₂(8) MotifCommon intermolecular dimer patternStabilizes crystal structures and can be indicative of key intermolecular interactions. rsc.org

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds like many chroman derivatives. Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereoselectivity, interacting differently with each enantiomer of a chiral drug.

This principle is well-documented for various chroman-based compounds. For many biologically active molecules, different enantiomers can have vastly different pharmacological effects, with one enantiomer being highly active while the other is significantly less active or even inactive acs.org. This disparity arises from the fact that only one enantiomer may be able to achieve the optimal three-point attachment or geometric fit within the chiral binding site of its target. While specific studies on the stereochemistry of chroman-8-carboxamide are limited, research on HIV-1 protease inhibitors based on an aminothiochromane scaffold revealed that variations in the stereochemistry of the P2 ligand had a profound effect on binding and antiviral activity nih.gov. This underscores the general principle that the specific spatial orientation of functional groups on the chroman ring system is crucial for effective interaction with biological targets.

Enantiomeric Activity Profiling

Chirality plays a pivotal role in the interaction of small molecules with biological targets. For this compound derivatives, the stereochemistry at specific positions can lead to significant differences in biological activity between enantiomers. A notable example is seen in the development of chroman-like small-molecule inhibitors of the PD-1/PD-L1 interaction, where a "ring-close" strategy for conformational restriction led to the synthesis of chiral compounds. nih.gov

In one such study, molecular dynamics simulations and binding free energy calculations predicted that the (R)-enantiomer of a specific chroman derivative, designated as (R)-C27, would exhibit superior inhibitory activity compared to its (S)-enantiomer. nih.gov Subsequent biological assays and X-ray structural analysis confirmed these computational predictions. nih.gov This highlights the importance of stereochemistry in the design of potent chroman-based inhibitors.

Table 1: Comparison of Predicted Inhibitory Activity Between Enantiomers of Compound C27
EnantiomerPredicted Inhibitory ActivityExperimental Validation
(R)-C27SuperiorConfirmed
(S)-C27InferiorConfirmed

Conformational Analysis and Flexible Linkers

The conformation of a molecule is crucial for its binding to a biological target. Conformational analysis of this compound derivatives, often aided by computational modeling, seeks to understand the spatial arrangement of atoms and its effect on activity. Strategies that restrict the conformational flexibility of a molecule, such as introducing cyclic structures or rigid linkers, can lock the molecule into a bioactive conformation, thereby enhancing its potency and selectivity.

The aforementioned "ring-close" strategy is a prime example of applying conformational restriction to chroman derivatives. nih.gov By cyclizing a portion of the molecule, the number of accessible conformations is reduced, leading to a more pre-organized state for binding. This approach not only improved the inhibitory activity of compound C27 but also provided a clear distinction between the activities of its enantiomers. nih.gov

While specific studies on flexible linkers attached to the 8-carboxamide position of the chroman ring are not extensively detailed in the available literature, the general principles of linker design in medicinal chemistry are applicable. Flexible linkers are often incorporated to bridge different pharmacophoric elements and to allow for optimal interaction with the target protein. The length and composition of such linkers are critical and are typically optimized to balance potency with other properties like solubility and metabolic stability.

Rational Design Principles for Potency and Selectivity Enhancement

The rational design of this compound derivatives with enhanced potency and selectivity involves a multi-faceted approach that leverages structural biology, computational chemistry, and synthetic medicinal chemistry. The overarching goal is to maximize interactions with the desired biological target while minimizing off-target effects.

One of the key strategies is structure-based drug design (SBDD) . This approach relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. By understanding the architecture of the binding site, medicinal chemists can design molecules that fit snugly and make specific, high-affinity interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in the design of potent and selective KRAS G12D inhibitors, SBDD was instrumental in identifying key interactions that drove potency. nih.govnih.gov Similarly, this principle is applied to design selective MMP-13 inhibitors by targeting unique features of the S1' pocket. unl.edu

Another important principle is the optimization of the physicochemical properties of the molecule. This includes tuning parameters such as lipophilicity, polar surface area, and hydrogen bonding capacity to improve not only the potency but also the pharmacokinetic profile of the compound.

Furthermore, a deep understanding of the SAR is crucial. By systematically modifying different parts of the this compound scaffold and observing the effects on biological activity, researchers can build a comprehensive picture of the key structural features required for potency and selectivity. This iterative process of design, synthesis, and biological evaluation is fundamental to the development of optimized drug candidates.

In the context of anticancer and antioxidant activities, a series of chroman carboxamide analogs were evaluated. The results of this study provide insights into the structural modifications that influence these biological effects.

Table 2: Anticancer Activity of Selected Chroman Carboxamide Analogs on MCF-7 Breast Cancer Cell Line
CompoundGI50 (μM)
5k40.9
5l41.1

The data indicates that subtle structural changes can significantly impact the anticancer potency of these compounds. researchgate.net

{"pubchem_cid": "139034371", "pubchem_url": "https'://pubchem.ncbi.nlm.nih.gov/compound/N-2-Amino-2-oxoethyl-6-hydroxy-2_5_7_8-tetramethylchroman-2-carboxamide", "title": "N-(2-Amino-2-oxoethyl)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxamide | C16H22N2O4 - PubChem", "snippets": ["N-(2-Amino-2-oxoethyl)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxamide is a solid. It is a member of the class of compounds known as chroman-2-carboxamides. It is a synthetic compound and has been studied for its potential use as an antioxidant and anti-inflammatory agent. It has also been investigated for its potential to protect against oxidative stress-induced cell death. This compound is not found in nature.", "N-(2-Amino-2-oxoethyl)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxamide is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of Trolox, which is a water-soluble analog of vitamin E. This compound has been shown to have antioxidant and anti-inflammatory properties. It has also been investigated for its potential to protect against oxidative stress-induced cell death."]} {"pubchem_cid": "11649935", "pubchem_url": "https'://pubchem.ncbi.nlm.nih.gov/compound/Chroman-8-carboxamide", "title": "this compound | C10H11NO2 - PubChem", "snippets": ["this compound is a chemical compound with the molecular formula C10H11NO2. It belongs to the class of organic compounds known as chromans, which are bicyclic compounds consisting of a benzene (B151609) ring fused to a pyran ring. The carboxamide group is attached to the 8th position of the chroman ring system.", "this compound has been found to be a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a nuclear enzyme that is involved in DNA repair, and its inhibition has been shown to be a promising strategy for the treatment of cancer. This compound has been shown to be effective in a variety of cancer cell lines, and it is currently being investigated in preclinical studies as a potential anticancer agent."]} {"pubchem_cid": "139034371", "pubchem_url": "https'://pubchem.ncbi.nlm.nih.gov/compound/N-2-Amino-2-oxoethyl-6-hydroxy-2_5_7_8-tetramethylchroman-2-carboxamide", "title": "N-(2-Amino-2-oxoethyl)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxamide | C16H22N2O4 - PubChem", "snippets": ["N-(2-Amino-2-oxoethyl)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxamide is a solid. It is a member of the class of compounds known as chroman-2-carboxamides. It is a synthetic compound and has been studied for its potential use as an antioxidant and anti-inflammatory agent. It has also been investigated for its potential to protect against oxidative stress-induced cell death. This compound is not found in nature.", "N-(2-Amino-2-oxoethyl)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxamide is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of Trolox, which is a water-soluble analog of vitamin E. This compound has been shown to have antioxidant and anti-inflammatory properties. It has also been investigated for its potential to protect against oxidative stress-induced cell death."]} {"title": "Synthesis and biological evaluation of chromane (B1220400) derivatives as potential ...", "snippets": ["In summary, we have synthesized a series of novel chromane derivatives and evaluated their antiproliferative activity against three human cancer cell lines (HCT-116, MCF-7, and NCI-H460). Among them, compound 8n (6-fluoro-N-(4-sulfamoylphenethyl)this compound) showed the most potent inhibitory activity with IC50 values of 0.89, 1.25, and 2.13 μM, respectively. Further mechanism studies revealed that compound 8n induced G1 phase cell cycle arrest in HCT-116 cells, which was associated with the upregulation of p21 and downregulation of cyclin D1. In addition, compound 8n induced apoptosis in HCT-116 cells through the mitochondrial pathway, as evidenced by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3 and caspase-9. These findings suggest that compound 8n is a promising lead compound for the development of new anticancer agents.", "In summary, we have synthesized a series of novel chromane derivatives and evaluated their antiproliferative activity against three human cancer cell lines (HCT-116, MCF-7, and NCI-H460). Among them, compound 8n (6-fluoro-N-(4-sulfamoylphenethyl)this compound) showed the most potent inhibitory activity with IC50 values of 0.89, 1.25, and 2.13 μM, respectively. Further mechanism studies revealed that compound 8n induced G1 phase cell cycle arrest in HCT-116 cells, which was associated with the upregulation of p21 and downregulation of cyclin D1. In addition, compound 8n induced apoptosis in HCT-116 cells through the mitochondrial pathway, as evidenced by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3 and caspase-9. These findings suggest that compound 8n is a promising lead compound for the development of new anticancer agents."]} {"title": "Recent advances on Chroman scaffold as a valuable source of ...", "snippets": ["The chroman scaffold is a privileged heterocyclic motif found in a wide range of natural products and synthetic compounds with diverse biological activities. In recent years, there has been a growing interest in the development of chroman-based derivatives as potential therapeutic agents for the treatment of various diseases, including cancer. This review summarizes the recent advances in the discovery and development of chroman derivatives as anticancer agents, with a focus on their mechanisms of action. The review covers the literature published from 2015 to 2020 and highlights the most promising chroman-based compounds that have been reported to date. The mechanisms of action of these compounds are discussed in detail, including their effects on apoptosis, cell cycle, and various signaling pathways. The structure-activity relationship (SAR) studies of these compounds are also discussed, which provide valuable insights for the design of new and more potent chroman-based anticancer agents.", "The chroman scaffold is a privileged heterocyclic motif found in a wide range of natural products and synthetic compounds with diverse biological activities. In recent years, there has been a growing interest in the development of chroman-based derivatives as potential therapeutic agents for the treatment of various diseases, including cancer. This review summarizes the recent advances in the discovery and development of chroman derivatives as anticancer agents, with a focus on their mechanisms of action. The review covers the literature published from 2015 to 2020 and highlights the most promising chroman-based compounds that have been reported to date. The mechanisms of action of these compounds are discussed in detail, including their effects on apoptosis, cell cycle, and various signaling pathways. The structure-activity relationship (SAR) studies of these compounds are also discussed, which provide valuable insights for the design of new and more potent chroman-based anticancer agents."]} {"title": "Synthesis and evaluation of novel chroman-4-one derivatives as ...", "snippets": ["In this study, a series of novel chroman-4-one derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 7g showed the most potent activity against the human colon cancer cell line HCT-116, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 7g induced G2/M phase cell cycle arrest and apoptosis in HCT-116 cells. The apoptosis was associated with the activation of caspase-3 and -9, and the downregulation of Bcl-2. In addition, compound 7g was found to inhibit the phosphorylation of Akt and ERK, suggesting that it may exert its anticancer effects through the PI3K/Akt and MAPK/ERK signaling pathways. These findings suggest that compound 7g is a promising lead compound for the development of new anticancer agents.", "In this study, a series of novel chroman-4-one derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 7g showed the most potent activity against the human colon cancer cell line HCT-116, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 7g induced G2/M phase cell cycle arrest and apoptosis in HCT-116 cells. The apoptosis was associated with the activation of caspase-3 and -9, and the downregulation of Bcl-2. In addition, compound 7g was found to inhibit the phosphorylation of Akt and ERK, suggesting that it may exert its anticancer effects through the PI3K/Akt and MAPK/ERK signaling pathways. These findings suggest that compound 7g is a promising lead compound for the development of new anticancer agents."]} {"title": "Recent advances on Chroman scaffold as a valuable source of ...", "snippets": ["The chroman scaffold is a privileged heterocyclic motif found in a wide range of natural products and synthetic compounds with diverse biological activities. In recent years, there has been a growing interest in the development of chroman-based derivatives as potential therapeutic agents for the treatment of various diseases, including cancer. This review summarizes the recent advances in the discovery and development of chroman derivatives as anticancer agents, with a focus on their mechanisms of action. The review covers the literature published from 2015 to 2020 and highlights the most promising chroman-based compounds that have been reported to date. The mechanisms of action of these compounds are discussed in detail, including their effects on apoptosis, cell cycle, and various signaling pathways. The structure-activity relationship (SAR) studies of these compounds are also discussed, which provide valuable insights for the design of new and more potent chroman-based anticancer agents."]} {"title": "Discovery of a new class of potent and selective chroman-based ...", "snippets": ["In this study, we report the discovery of a new class of potent and selective chroman-based inhibitors of the serine/threonine kinase PIM-1. The most potent compound in this series, 1-(4-(2-((6-chloro-3,4-dihydro-2H-chromen-8-yl)carbonyl)amino)ethyl)piperidin-1-yl)ethan-1-one (compound 32), inhibited PIM-1 with an IC50 of 2 nM. Compound 32 was highly selective for PIM-1 over a panel of other kinases, including the closely related PIM-2 and PIM-3. In cell-based assays, compound 32 inhibited the phosphorylation of the PIM-1 substrate BAD and induced apoptosis in a PIM-1-dependent manner. Furthermore, compound 32 exhibited potent anti-proliferative activity against a panel of human cancer cell lines, with the most potent activity observed in the human myeloid leukemia cell line MOLM-13 (IC50 = 10 nM). These findings suggest that compound 32 is a promising lead compound for the development of new PIM-1-targeted anticancer agents.", "In this study, we report the discovery of a new class of potent and selective chroman-based inhibitors of the serine/threonine kinase PIM-1. The most potent compound in this series, 1-(4-(2-((6-chloro-3,4-dihydro-2H-chromen-8-yl)carbonyl)amino)ethyl)piperidin-1-yl)ethan-1-one (compound 32), inhibited PIM-1 with an IC50 of 2 nM. Compound 32 was highly selective for PIM-1 over a panel of other kinases, including the closely related PIM-2 and PIM-3. In cell-based assays, compound 32 inhibited the phosphorylation of the PIM-1 substrate BAD and induced apoptosis in a PIM-1-dependent manner. Furthermore, compound 32 exhibited potent anti-proliferative activity against a panel of human cancer cell lines, with the most potent activity observed in the human myeloid leukemia cell line MOLM-13 (IC50 = 10 nM). These findings suggest that compound 32 is a promising lead compound for the development of new PIM-1-targeted anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents.", "In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "this compound - an overview | ScienceDirect Topics", "snippets": ["this compound has been found to be a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a nuclear enzyme that is involved in DNA repair, and its inhibition has been shown to be a promising strategy for the treatment of cancer. This compound has been shown to be effective in a variety of cancer cell lines, and it is currently being investigated in preclinical studies as a potential anticancer agent.", "this compound has been found to be a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a nuclear enzyme that is involved in DNA repair, and its inhibition has been shown to be a promising strategy for the treatment of cancer. This compound has been shown to be effective in a variety of cancer cell lines, and it is currently being investigated in preclinical studies as a potential anticancer agent."]} {"title": "Design, synthesis, and biological evaluation of novel chroman ...", "snippets": ["In this study, a series of novel chroman derivatives were designed, synthesized, and evaluated for their anticancer activity. Among them, compound 12a showed the most potent inhibitory activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 12a induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 12a was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 12a is a promising lead compound for the development of new anticancer agents.", "In this study, a series of novel chroman derivatives were designed, synthesized, and evaluated for their anticancer activity. Among them, compound 12a showed the most potent inhibitory activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 12a induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 12a was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 12a is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Recent advances on Chroman scaffold as a valuable source of ...", "snippets": ["The chroman scaffold is a privileged heterocyclic motif found in a wide range of natural products and synthetic compounds with diverse biological activities. In recent years, there has been a growing interest in the development of chroman-based derivatives as potential therapeutic agents for the treatment of various diseases, including cancer. This review summarizes the recent advances in the discovery and development of chroman derivatives as anticancer agents, with a focus on their mechanisms of action. The review covers the literature published from 2015 to 2020 and highlights the most promising chroman-based compounds that have been reported to date. The mechanisms of action of these compounds are discussed in detail, including their effects on apoptosis, cell cycle, and various signaling pathways. The structure-activity relationship (SAR) studies of these compounds are also discussed, which provide valuable insights for the design of new and more potent chroman-based anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was a found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the a development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the a phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was a found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, compound 6h exhibited the most potent antiproliferative activity against the human breast cancer cell line MCF-7, with an IC50 value of 0.5 μM. Further mechanistic studies revealed that compound 6h induced G1 phase cell cycle arrest and apoptosis in MCF-7 cells. The apoptosis was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 and -9. In addition, compound 6h was found to inhibit the phosphorylation of Akt and mTOR, suggesting that it may exert its anticancer effects through the PI3K/Akt/mTOR signaling pathway. These findings suggest that compound 6h is a promising lead compound for the development of new anticancer agents."]} {"title": "Synthesis and biological evaluation of novel chroman derivatives as ...", "snippets": ["In the present study, a series of novel chroman derivatives were synthesized and evaluated for their anticancer activity against a panel of human anticancer activity against a panel of human

Pharmacological Targets and Molecular Mechanisms of Action

Antimicrobial Mechanisms

Derivatives of chroman carboxamide have demonstrated notable antimicrobial potency in various studies. The mechanism of action is multifaceted, involving the inhibition of bacterial growth and interference with essential cellular processes.

Studies have shown that a series of chroman carboxamide derivatives exhibit good to excellent activity against a range of bacterial strains. In vitro testing has established their minimum inhibitory concentration (MIC) values, which indicate the lowest concentration of a substance that prevents visible growth of a microorganism.

These derivatives have shown broad-spectrum activity, though with some variation in potency. The compounds generally demonstrate higher potency against Gram-negative bacteria compared to Gram-positive bacteria. For Gram-positive strains, MIC values were observed to be in the range of 25-100 μg/ml. nih.gov In contrast, for Gram-negative bacteria, the MIC values ranged from 12.5-100 μg/ml. nih.gov

Table 1: Antimicrobial Activity of Chroman Carboxamide Derivatives

Microorganism Type Minimum Inhibitory Concentration (MIC) Range Antifungal Activity (Select Compounds) MIC
Gram-Positive Bacteria 25-100 µg/ml N/A
Gram-Negative Bacteria 12.5-100 µg/ml N/A
Fungi N/A 25 µg/ml

In addition to antibacterial action, certain chroman carboxamide derivatives have been evaluated for their antifungal capabilities. Specific compounds within this class have displayed significant antifungal activity, with MIC values recorded at 25 μg/ml, a potency comparable to the established antifungal drug fluconazole. nih.gov

The antimicrobial effects of chroman carboxamides are believed to stem from their interaction with essential bacterial proteins. DNA gyrase, a critical enzyme for bacterial DNA replication, has been identified as a potential target. nih.gov Molecular docking studies have been conducted to investigate the interaction between chroman carboxamide derivatives and DNA gyrase, suggesting this inhibition as a key mechanism of their antibacterial action. nih.gov

While DNA gyrase is a studied target, the interaction of chroman-8-carboxamide with other essential proteins such as Polyketide synthase 13 (Pks13), Aspartyl-tRNA synthetase (AspS), Mycobacterial membrane protein Large 3 (MmpL3), and ESX-1 secretion system protein EccB3 is less defined in the current scientific literature. However, structurally related compounds, such as 4H-chromen-4-one derivatives, have been investigated as potential inhibitors of Pks13, an enzyme crucial for the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis.

Anti-inflammatory Pathways

Specific synthetic chroman carboxamides have been shown to possess significant anti-inflammatory properties. The molecular mechanisms underlying these effects involve the modulation of key signaling pathways that regulate the inflammatory response.

A notable anti-inflammatory mechanism of this class of compounds is the inhibition of pro-inflammatory cytokine production. Research on the specific derivative, 6-Hydroxy-7-methoxychroman-2-carboxylic acid (3-nitrophenyl)amide (CP-1158), has demonstrated a potent ability to inhibit the production of Interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharide (LPS). nih.gov

This inhibition occurs at the transcriptional level. The compound was found to attenuate the LPS-induced synthesis of the IL-6 transcript and also to inhibit the activity of the IL-6 promoter. nih.gov The inhibitory action is not limited to IL-6; the compound also reduces the synthesis of other inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). nih.gov

The expression of many inflammatory cytokines, including IL-6, is heavily regulated by the transcription factor Nuclear Factor-kappaB (NF-kappaB). nih.gov A key finding in the mechanism of chroman carboxamides is their ability to modulate the NF-kappaB activation pathway.

The derivative CP-1158 was shown to prevent the LPS-induced nuclear translocation of the NF-kappaB complex. nih.gov By doing so, it subsequently inhibits the DNA binding and transcriptional activity of NF-kappaB. nih.gov Crucially, this action occurs without affecting the phosphorylation and degradation of the inhibitory kappaB (IκBα) protein. nih.gov This indicates that the compound targets the NF-kappaB activation pathway at a point downstream of IκBα degradation, providing a specific mechanism for its anti-inflammatory effects. nih.gov

Table 2: Anti-inflammatory Mechanisms of a Chroman Carboxamide Derivative (CP-1158)

Pathway Molecular Action
Cytokine Production Inhibits lipopolysaccharide (LPS)-induced Interleukin-6 (IL-6) production at the transcript and promoter level.
NF-kappaB Pathway Prevents nuclear translocation of NF-kappaB and inhibits its transcriptional activity.
Mechanism Specificity Acts downstream of IkappaB degradation, as it does not affect IkappaB phosphorylation or degradation.

Antioxidant Mechanisms

This compound and its derivatives have demonstrated notable antioxidant properties through various in vitro assays. These mechanisms are primarily centered on the compound's ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in a wide range of pathological conditions. The core structure of chroman is recognized for its antioxidant potential.

Radical Scavenging Activities (e.g., DPPH, Hydrogen Peroxide)

The capacity of chroman carboxamide analogs to scavenge free radicals has been quantitatively assessed using standard chemical assays, including the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and hydrogen peroxide (H₂O₂) radical scavenging methods. A high percentage of inhibition in these assays indicates a strong hydrogen atom donating capability and, consequently, significant antioxidant activity. connectjournals.com

In studies evaluating a series of chroman carboxamide analogs (designated 5a-t), several compounds exhibited potent radical scavenging effects. connectjournals.com For instance, the compound identified as 5e, which features a pyridyl ring, demonstrated the highest level of DPPH radical scavenging with a 93.7% inhibition rate. connectjournals.com This surpassed the activity of the standard antioxidant drug, Trolox, which showed a 74% inhibition. connectjournals.com Similarly, in the hydrogen peroxide scavenging assay, the analog 5d was the most effective, achieving an 83.2% inhibition. connectjournals.com Hydrogen peroxide, while not highly reactive itself, can generate highly toxic hydroxyl radicals within cells. connectjournals.com

The results from these assays underscore the potential of the chroman carboxamide scaffold in developing effective antioxidant agents. Several analogs in the tested series were found to be more active than the standard, Trolox. connectjournals.com

Antiepileptic Mechanisms

Epilepsy is characterized by neuronal hyperexcitability, and antiepileptic drugs (AEDs) primarily work by redressing the balance between neuronal excitation and inhibition. epilepsysociety.org.uk The mechanisms of action for AEDs generally fall into three main categories: modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, and attenuation of glutamate-mediated excitation. epilepsysociety.org.uk While the specific molecular mechanisms of this compound are not fully elucidated, research on related chroman derivatives points towards potential actions within these established pathways.

Modulation of Neuronal Excitability

A primary mechanism for controlling neuronal hyperexcitability is the modulation of voltage-gated ion channels, particularly sodium (Na⁺) and calcium (Ca²⁺) channels. epilepsysociety.org.uknih.gov Blockade of voltage-gated sodium channels is the most prevalent mechanism among existing AEDs, including well-known drugs like carbamazepine (B1668303) and phenytoin. epilepsysociety.org.ukmedscape.com These drugs stabilize the inactive state of the channel, which prevents the rapid, repetitive neuronal firing that characterizes a seizure. nih.govmedscape.com

Studies on chroman derivatives have suggested that they may also target these channels. For example, certain chroman analogs have been identified as potent inhibitors of the NaV1.8 voltage-gated sodium channel, which is a promising target for analgesics and may have relevance in neuronal excitability. This indicates that the chroman scaffold is capable of interacting with and modulating the function of critical ion channels involved in the generation and propagation of action potentials.

Interaction with Neurotransmitter Systems

The balance between the brain's primary excitatory neurotransmitter, glutamate (B1630785), and its main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), is crucial for normal brain function. youtube.com An imbalance, often an upregulation of excitation or downregulation of inhibition, can lead to seizures. youtube.com Many AEDs function by either enhancing GABA-mediated inhibitory neurotransmission or attenuating glutamate-mediated excitatory neurotransmission. epilepsysociety.org.uk

Enhancement of the GABA system can be achieved by directly acting on GABA-A receptors to increase chloride influx, which hyperpolarizes the neuron, or by inhibiting the reuptake or degradation of GABA. medscape.comyoutube.com Conversely, attenuating the glutamate system can involve blocking its receptors (e.g., AMPA, NMDA) to reduce sodium and calcium influx. epilepsysociety.org.uk While direct evidence of this compound's interaction with these specific neurotransmitter systems is limited, its demonstrated antiepileptic activity in analog studies suggests that it may influence this critical excitatory/inhibitory balance through one of these established mechanisms.

Antiviral Mechanisms

The chroman scaffold has also been explored for its potential antiviral properties. A common strategy for antiviral agents is to interfere with the viral life cycle, and one of the key targets for viruses like the Tobacco Mosaic Virus (TMV) is the viral coat protein.

Viral Protein Interaction (e.g., TMV CP)

The Tobacco Mosaic Virus (TMV) is a well-studied plant virus where the coat protein (CP) plays a critical role in the viral life cycle. The CP is essential not only for encapsulating the viral RNA to form new virus particles but also for processes like viral movement within the host. Therefore, inhibiting the function of the TMV CP is a viable antiviral strategy.

Research into compounds with antiviral activity against TMV has shown that some molecules can inhibit the polymerization or assembly of the TMV CP. nih.gov For example, studies on novel thiourea (B124793) derivatives have demonstrated that they can inhibit the in vitro assembly process of the TMV-CP. nih.gov This interference prevents the formation of complete, infectious virus particles. Although studies specifically detailing the interaction of this compound with TMV CP are not available, the general mechanism of action for many heterocyclic compounds against TMV involves targeting this crucial protein. The structural features of this compound make its potential interaction with viral proteins a plausible mechanism for any observed antiviral activity.


Disruption of Virus Assembly

There is currently no available scientific literature or data detailing the effects of this compound on the process of virus assembly.

Enzyme Inhibition Profiles

Sirtuin 2 (SIRT2) Selective Inhibition

No research findings on the selective inhibition of Sirtuin 2 (SIRT2) by this compound have been identified in the public domain.

Monoamine Oxidase (MAO) Isoform Selectivity (MAO-A, MAO-B)

There is no available data characterizing the inhibitory activity or isoform selectivity of this compound towards Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B).

Alpha-Glucosidase and Tyrosinase Inhibition

There are no documented studies on the inhibitory potential of this compound against the enzymes alpha-glucosidase and tyrosinase.

Computational and in Silico Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a chroman-8-carboxamide derivative, might interact with a protein target at the atomic level.

Ligand-Protein Interaction Analysis with Target Enzymes/Receptors

Through molecular docking, researchers have investigated the interaction of chroman-based compounds with a variety of important biological targets.

DNA Gyrase: As an essential bacterial enzyme, DNA gyrase is a key target for antibacterial agents. Docking studies on chroman carboxamide derivatives with the DNA gyrase enzyme (PDB: 1KZN) have been conducted to design novel antimicrobial compounds. These studies help in understanding how the chroman scaffold can be modified to enhance its inhibitory activity against this crucial bacterial protein.

Estrogen Receptor (ER): The estrogen receptors (ERα and ERβ) are critical targets in the treatment of hormone-dependent cancers. nih.gov In silico studies of phytochemicals, including those with structures related to chromans, have been performed to assess their binding to ERα. nih.govphytopharmajournal.comnih.govscitepress.org These analyses identify key interactions with residues like Leu387, Arg394, and Glu353, which are crucial for receptor modulation. nih.gov

Tobacco Mosaic Virus Coat Protein (TMV CP): Plant viruses like the Tobacco Mosaic Virus (TMV) pose a significant threat to agriculture. Molecular docking has been used to study how flavone (B191248) derivatives containing carboxamide fragments, which share a core structure with chromans, interact with the TMV coat protein. mdpi.commdpi.com These studies reveal that hydrogen bonds with key amino acid residues of the protein are crucial for the antiviral activity, potentially by interfering with viral assembly. mdpi.commdpi.com

human Monoamine Oxidase-B (hMAO-B): Dysregulation of hMAO-B is linked to neurodegenerative conditions such as Parkinson's and Alzheimer's disease. researchgate.net Consequently, it is a significant therapeutic target. researchgate.net Computational studies on chroman-4-one and chromone (B188151) derivatives have elucidated their binding modes within the hMAO-B active site. researchgate.netmdpi.com The chromone ring typically docks within a hydrophobic pocket, with key interactions involving tyrosine residues that are critical for inhibition. mdpi.com The binding energy of 5-hydroxy-2-methyl-chroman-4-one with hMAO-B has been calculated at -7.3 kcal/mol, indicating a stronger affinity compared to its interaction with MAO-A (-6.1 kcal/mol). mdpi.com

human Carbonic Anhydrase (hCA) II/IX: Certain isoforms of human carbonic anhydrase, particularly hCA IX and XII, are overexpressed in tumors and are targets for anticancer drugs. mdpi.comuomustansiriyah.edu.iq Molecular modeling of coumarin (B35378) derivatives, which are structurally analogous to the chroman scaffold, has provided a rationale for their selective inhibition of tumor-associated hCA IX and XII over the more ubiquitous cytosolic isoforms hCA I and II. mdpi.comnih.gov Docking simulations show how these compounds bind within the enzyme's active site, with the interaction mechanism often involving the hydrolysis of the lactone ring by the zinc-coordinated hydroxide (B78521) ion. nih.gov

μ Opioid Receptor: The μ opioid receptor is the primary target for opioid analgesics like morphine. nrfhh.commdpi.com While direct docking studies of this compound are not extensively reported, the receptor is a well-studied target for in silico analysis. nrfhh.commdpi.comjmbfs.orgmdpi.comnih.gov Docking protocols for this receptor often constrain the ligand's protonatable nitrogen to form a crucial ionic interaction with an aspartate residue (D147/D3.32). mdpi.commdpi.com The remainder of the ligand typically occupies a pocket defined by transmembrane helices, forming largely hydrophobic contacts. mdpi.com

Prediction of Binding Modes and Affinities

Molecular docking not only identifies interacting residues but also predicts the binding affinity (often as a docking score or estimated binding energy) and the most stable conformation (binding mode) of the ligand within the protein's active site.

Target Enzyme/ReceptorCompound ClassPredicted Binding Affinity (Example)Key Interacting Residues
DNA GyraseChroman carboxamides-2.66 to -5.83 (Docking Score)N/A
Estrogen Receptor α (ERα)Phytochemicals-11.88 Kcal/mol (Binding Energy)Leu387, Arg394, Glu353, Thr347 nih.gov
TMV Coat ProteinAmide-containing Flavone Derivatives-5.22 kcal/mol (Binding Energy)ASN 73, GLN 257, ARG 134, LYS 268
hMAO-B5-hydroxy-2-methyl-chroman-4-one-7.3 kcal/mol (Binding Energy) mdpi.comTYR326, ILE199 mdpi.com
hCA IXCoumalic Acid DerivativesN/A (Docking Score)His94, His96, His119, Thr200, Zn2+ ion nih.govnih.gov
μ Opioid ReceptorSynthetic Opioids (e.g., Buprenorphine)-9.10 (Binding Energy) nrfhh.comD147 (crucial ionic interaction) mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

Development of Predictive Models for Biological Activity

For chroman-related scaffolds, 3D-QSAR models have been successfully developed to predict biological activity. In a study on 6-hydroxybenzothiazole-2-carboxamide derivatives as hMAO-B inhibitors, a Comparative Molecular Similarity Indices Analysis (CoMSIA) model was generated. nih.gov This model demonstrated good predictive ability, which is essential for screening new, untested compounds and prioritizing them for synthesis. nih.gov The statistical quality of the model was validated internally and externally, confirming its robustness. nih.gov Such models are built by correlating the inhibitory concentrations (IC50 values) of a set of molecules with their calculated structural properties. nih.gov

The key statistical parameters for the developed CoMSIA model were:

q² (Cross-validated R²): 0.569

r² (Non-cross-validated R²): 0.915

F-value: 52.714

Standard Error of Estimate (SEE): 0.109

These values indicate a statistically significant model with high predictive power for the training set of compounds. nih.gov

Identification of Key Molecular Descriptors for Activity

A major advantage of 3D-QSAR methods like CoMSIA is the generation of contour maps. nih.gov These maps visualize the regions around the aligned molecules where specific physicochemical properties are predicted to either increase or decrease biological activity. This provides crucial insights into the key molecular features driving the interaction with the target.

For the hMAO-B inhibitors, the CoMSIA contour maps revealed the following:

Steric Fields: Indicated regions where bulky substituents would be favorable or unfavorable for activity.

Electrostatic Fields: Highlighted areas where positive or negative charges would enhance binding.

Hydrophobic Fields: Showed where hydrophobic groups would be beneficial.

Hydrogen Bond Donor/Acceptor Fields: Identified key locations for hydrogen bonding interactions.

By interpreting these maps, researchers can rationally design new derivatives with optimized properties, for instance, by adding a bulky group in a sterically favored region or a hydrogen bond donor where it is predicted to form a strong interaction with the receptor. nih.gov

Pharmacophore Modeling and Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity. nih.govresearchgate.netmdpi.commdpi.com

A pharmacophore model can be generated either based on the structure of the target protein's binding site (structure-based) or by aligning a set of known active ligands and extracting their common features (ligand-based). mdpi.com This model then serves as a 3D query to screen large compound databases for novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov

In the context of targets relevant to chroman scaffolds, such as the estrogen receptor, pharmacophore models have been developed. For example, a pharmacophore model for ERα inhibitors can be built based on the key interactions made by a known potent modulator like 4-hydroxytamoxifen. Such a model typically includes features like:

Aromatic rings

Hydrophobic groups

Hydrogen bond acceptors and donors

This model can then be used in virtual screening campaigns to identify new chemical scaffolds that possess the required 3D arrangement of features to bind to the estrogen receptor. nih.gov This approach is invaluable for discovering structurally novel compounds that may have improved properties over existing drugs. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of molecules over time, offering valuable insights into the conformational flexibility of ligands and the stability of ligand-target complexes. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions at an atomic level.

The biological activity of a molecule is often intrinsically linked to its 3D conformation. MD simulations can be employed to explore the conformational landscape of this compound in various biological environments, such as in aqueous solution or within the binding site of a protein. By simulating the compound's movements and internal rotations, researchers can identify low-energy, stable conformations that are likely to be biologically relevant. This information is crucial for understanding how this compound presents itself to its biological target and can inform the design of more rigid, conformationally constrained analogs with improved activity. For example, simulations could reveal specific dihedral angles within the chroman ring or around the carboxamide linkage that are favored in a biological context.

Virtual Screening Techniques

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. It has become an integral part of the early stages of drug discovery, offering a time- and cost-effective alternative to high-throughput experimental screening.

The this compound scaffold can serve as a starting point for the discovery of novel hit compounds through virtual screening. Both ligand-based and structure-based virtual screening approaches can be employed. In a ligand-based approach, a pharmacophore model derived from this compound and its analogs, or a 2D/3D similarity search based on its structure, can be used to screen large chemical databases.

In a structure-based virtual screening campaign, the 3D structure of a relevant biological target is used to dock a library of compounds. The compounds are then ranked based on their predicted binding affinity, and the top-ranking molecules are selected for further experimental testing. For example, a virtual screening campaign targeting a specific enzyme could identify novel compounds with a chroman or carboxamide core that exhibit superior inhibitory activity compared to the initial hit. The identification of thiophene (B33073) carboxamides as inhibitors of Mycobacterium tuberculosis growth within macrophages demonstrates the power of screening to identify novel chemotypes. In that study, a library of 10,000 compounds was screened, leading to the identification of several promising chemical classes, including thiophene carboxamides.

The table below outlines a hypothetical virtual screening workflow for identifying novel hits based on the this compound scaffold.

StepDescriptionTools and Techniques
1. Target Selection and PreparationIdentification of a relevant biological target and preparation of its 3D structure for docking.Protein Data Bank (PDB), molecular modeling software.
2. Library PreparationCuration and preparation of a large library of small molecules for screening.Chemical databases (e.g., ZINC, PubChem), cheminformatics toolkits.
3. Docking and ScoringDocking of the compound library into the active site of the target and scoring of the binding poses.Docking software (e.g., AutoDock, Glide).
4. Post-processing and FilteringFiltering of the docked compounds based on various criteria, such as docking score, pharmacokinetic properties (ADME), and chemical diversity.ADME prediction tools, clustering algorithms.
5. Hit SelectionSelection of a diverse set of promising hit compounds for experimental validation.Visual inspection, expert analysis.

Through the systematic application of these computational and in silico techniques, a deeper understanding of the therapeutic potential of this compound can be achieved, paving the way for the rational design of new and more effective therapeutic agents.

Prioritization of Compound Libraries

In modern drug discovery, computational and in silico methodologies are indispensable for the efficient and cost-effective prioritization of large compound libraries. This is particularly true for scaffolds such as this compound, where a vast chemical space can be explored through virtual screening and computational analysis before committing to resource-intensive laboratory synthesis and testing. These approaches enable the early identification of molecules with a higher probability of desired biological activity and favorable pharmacokinetic profiles.

The prioritization process for compound libraries centered around the this compound core often begins with the generation of a virtual library of derivatives. This is achieved by systematically modifying the core structure with various substituents at different positions. Computational tools are then employed to filter and rank these virtual compounds based on a variety of calculated molecular descriptors.

One of the primary computational techniques used is molecular docking. researchgate.net This method predicts the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity. For instance, in the evaluation of chroman carboxamide derivatives for antimicrobial potency, docking studies are a crucial first step to screen a series of compounds against a specific biological target, such as an essential bacterial enzyme. researchgate.net The docking scores, which represent the predicted binding energy, serve as an initial filter to prioritize compounds for further investigation. researchgate.net

Beyond simple docking, more advanced computational studies, such as molecular dynamics simulations, can provide deeper insights into the stability of the ligand-receptor complex over time. nih.gov These simulations can reveal key interactions and conformational changes that are critical for biological activity. For example, in the analysis of carboxamide derivatives as potential antagonists of the CCR5 receptor, molecular dynamics simulations were used to confirm the stability of the binding, providing a higher level of confidence in the prioritized compounds. nih.gov

Regression analysis of various molecular descriptors can also be employed to build predictive models. nih.gov These models can correlate structural features with biological activity, allowing for the rapid screening of large virtual libraries. This approach has been shown to effectively identify carboxamide derivatives with increased competitive binding to their target. nih.gov

The table below illustrates a representative dataset that might be generated during the in silico screening and prioritization of a library of this compound derivatives. The data includes key parameters used to rank and select compounds for further development.

Compound IDDocking Score (kcal/mol)Predicted IC50 (nM)Lipinski's Rule of Five ViolationsADMET Score
CRC-001-9.81500.85
CRC-002-9.52500.82
CRC-003-9.24000.79
CRC-004-8.96510.75
CRC-005-8.78000.71

In silico target identification is another critical aspect of prioritizing compound libraries, especially when the precise biological target is unknown. nih.gov Inverse virtual screening can be used to screen a compound against a database of known protein structures to identify potential molecular targets. nih.gov This can help to elucidate the mechanism of action and guide further optimization efforts.

Ultimately, the goal of these computational and in silico studies is to create a focused subset of compounds from a large initial library. This prioritized list of candidates can then be synthesized and subjected to experimental validation, significantly increasing the efficiency of the drug discovery pipeline.

Preclinical Research Methodologies and Models Excluding Clinical Human Trials

In Vitro Biological Assays

The cytotoxic and antiproliferative properties of chroman-8-carboxamide analogs have been investigated against a panel of human cancer cell lines. In a study evaluating a series of these compounds, notable activity was observed against the MCF-7 breast cancer cell line. connectjournals.com Specifically, compounds designated as 5k and 5l demonstrated significant potency with GI50 (Growth Inhibition 50) values of 40.9 µM and 41.1 µM, respectively. connectjournals.com

Another novel chroman analog, 1‐[(3S,4R)‐2,2‐dimethyl‐3‐oxo‐4‐(2‐piperidonyl)chroman‐6‐yl]‐3‐phenylurea (S32), was assessed for its effects on the growth of HeLa cells, a human cervical cancer cell line. nih.gov The research determined that this compound significantly inhibited the proliferation and viability of HeLa cells in a dose-dependent manner, with an IC50 (Inhibitory Concentration 50) value of approximately 70 µM after 48 hours of treatment. nih.gov The observed anticancer effects were associated with the induction of G2-phase cell cycle arrest and mitochondrial-mediated apoptosis. nih.gov

Table 1: Antiproliferative Activity of this compound Analogs

Compound/Analog Cell Line Assay Result (µM)
5k MCF-7 GI50 40.9
5l MCF-7 GI50 41.1
S32 HeLa IC50 ~70

Research has pointed to carboxamide-containing compounds as potential inhibitors of sirtuin enzymes. Specifically, certain carboxamides have been identified as potent inhibitors of SIRT1, SIRT2, and SIRT3, which are classes of histone deacetylases involved in various cellular processes, including aging, transcription, and apoptosis. mdpi.com The investigation into chroman-8-carboxamides as specific modulators of these sirtuins is an active area of research to understand their role in cancer and neurodegenerative diseases. mdpi.com

The antioxidant potential of chroman carboxamide analogs has been quantified using standard in vitro assays. The 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging method and the hydrogen peroxide radical scavenging method are commonly employed for this purpose. connectjournals.com In a comparative study, the majority of the tested chroman carboxamide compounds were found to be more active than the standard antioxidant drug, Trolox. connectjournals.com

One particular analog, compound 5e, demonstrated the highest DPPH radical scavenging activity with a 93.7% inhibition rate. connectjournals.com Meanwhile, compound 5d was the most effective in the hydrogen peroxide radical scavenging assay, showing an 83.2% inhibition. connectjournals.com These assays work by measuring the ability of the compound to donate a hydrogen atom or an electron to neutralize the free radicals. connectjournals.comnih.gov The reduction in DPPH, a stable radical with a deep purple color, is observed through a loss of color, indicating antioxidant activity. connectjournals.com Similarly, the scavenging of hydrogen peroxide prevents it from forming highly reactive hydroxyl radicals in cells. connectjournals.com

Table 2: Antioxidant Activity of this compound Analogs

Compound/Analog DPPH Radical Scavenging (% Inhibition) Hydrogen Peroxide Radical Scavenging (% Inhibition)
5d - 83.2
5e 93.7 -
Trolox (Standard) 74 -

The anti-inflammatory potential of chroman carboxamides has been explored by measuring their effect on key inflammatory cytokines. A specific synthetic derivative, 6-Hydroxy-7-methoxychroman-2-carboxylic acid (3-nitrophenyl)amide (CP-1158), was found to inhibit the production of interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS). nih.gov

Further investigation revealed that CP-1158 not only attenuated the synthesis of the IL-6 transcript but also suppressed LPS-induced promoter activity for IL-6. nih.gov The inhibitory effects of this compound extended to other crucial inflammatory markers. It was shown to attenuate the LPS-induced synthesis of transcripts for tumor necrosis factor-alpha (TNF-alpha), interleukin-1beta (IL-1beta), interferon-inducible protein-10 (IP-10), and macrophage inflammatory protein-1beta (MIP-1beta). nih.gov These findings suggest that chroman carboxamides can modulate the inflammatory response by targeting the expression of multiple pro-inflammatory cytokines. nih.gov

The antimicrobial properties of compounds within the broader chroman chemical class have been evaluated against various medically significant bacteria and fungi. Methodologies such as microdilution in 96-well plates are utilized to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov While studies have focused on related structures like chroman-4-ones and homoisoflavonoids, they establish a precedent for testing chroman-8-carboxamides against a panel of microbes including Staphylococcus epidermidis, Pseudomonas aeruginosa, Salmonella enteritidis, and various Candida and Aspergillus species. nih.gov

The interaction of this compound with specific cellular receptors is a key area of investigation to understand its mechanism of action. Receptor binding assays are employed to determine the affinity of a compound for a particular receptor. For instance, assays to screen for ligands of the estrogen receptor (ER) are crucial, given the receptor's role in breast cancer. github.io High-throughput screening methods, which can involve immobilized receptors on magnetic particles followed by analysis with liquid chromatography-mass spectrometry (LC-MS), are used to identify potential ligands from chemical libraries. researchgate.net While specific data on this compound is emerging, the structural similarity of the chroman nucleus to other known receptor modulators suggests that its potential interaction with receptors like the estrogen receptor or the Transient Receptor Potential Vanilloid 1 (TRPV1) is a plausible area for future preclinical investigation.

In Vivo Animal Models (Preclinical Efficacy Studies)

In vivo animal models are fundamental in preclinical research to assess the potential therapeutic efficacy of novel compounds in a living organism before consideration for human trials. nih.govnih.gov These models aim to replicate aspects of human diseases, allowing researchers to study the effects of a compound on disease progression and physiological responses. nih.gov However, it is important to note that while the methodologies for these models are well-established, a comprehensive search of publicly available scientific literature did not yield specific preclinical efficacy studies conducted on the compound “this compound.” The following sections describe the standard methodologies for various in vivo models that could be utilized for such an evaluation.

Disease-Specific Animal Models (e.g., Cancer Xenograft Models, Antiepileptic Models, Chronic and Acute Pain Models)

Cancer Xenograft Models: In oncological research, xenograft models involve the transplantation of human tumor cells into immunodeficient mice. rcsi.comnih.gov This allows for the in vivo assessment of a compound's ability to inhibit tumor growth. The process typically involves subcutaneously injecting a suspension of cultured human cancer cells into the flank of the mice. Once tumors reach a palpable size, the animals are randomized into control and treatment groups. The investigational compound would be administered, and tumor volume would be measured at regular intervals. At the end of the study, tumors are often excised and weighed for further analysis. While this is a standard model, no data was found regarding the use of this compound in such a model.

Antiepileptic Models: To evaluate the potential antiepileptic or antiseizure activity of a compound, researchers utilize various animal models where seizures are induced chemically or electrically. mdpi.comresearchgate.netnih.govsemanticscholar.org Common models include the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) induced seizure test. mdpi.comresearchgate.netnih.gov In the MES model, an electrical stimulus is applied to induce a tonic-clonic seizure, and the ability of a compound to prevent or delay the seizure is measured. mdpi.comnih.gov In the PTZ model, a convulsant chemical is administered, and the compound's efficacy in preventing or reducing the severity of the resulting seizures is assessed. mdpi.comresearchgate.netnih.gov No published studies were identified that have evaluated this compound in these antiepileptic models.

Chronic and Acute Pain Models: Preclinical pain models are designed to mimic different types of pain, such as inflammatory and neuropathic pain. nih.govnih.govduke.eduencyclopedia.pub For acute inflammatory pain, models like the carrageenan-induced paw edema test are used, where an inflammatory agent is injected into the paw of a rodent, and the analgesic effect of a compound is determined by measuring the reduction in swelling and pain responses. encyclopedia.pub Chronic pain models, such as those involving nerve injury, are used to study neuropathic pain. duke.edu The efficacy of a test compound is assessed by its ability to alleviate pain-related behaviors. A review of the literature did not reveal any studies on the effects of this compound in established animal models of acute or chronic pain. nih.govnih.govduke.eduencyclopedia.pub

Patient-Derived Xenograft (PDX) Models for Translational Research

Patient-derived xenograft (PDX) models are a more advanced preclinical cancer model where tumor tissue from a patient is directly implanted into an immunodeficient mouse. rcsi.comnih.govsemanticscholar.orge-crt.orgnih.govyoutube.com These models are considered to have higher translational relevance as they better preserve the heterogeneity and microenvironment of the original human tumor. rcsi.comnih.govsemanticscholar.orge-crt.orgnih.govyoutube.com The process involves obtaining fresh tumor tissue from a patient, fragmenting it, and surgically implanting it into mice. Once the tumors are established, they can be passaged to create a cohort of mice with the same tumor for preclinical drug testing. The response of these PDX models to a therapeutic agent is often more predictive of the clinical outcome in patients. rcsi.com Despite the utility of this model, there is no available research documenting the evaluation of this compound in PDX models.

Genetically Engineered Mouse Models (GEMMs) for Disease Pathway Analysis

Genetically engineered mouse models (GEMMs) are created by modifying the mouse genome to carry specific genetic mutations that are known to cause diseases in humans, such as cancer. nih.govaccrf.orgnih.govgempharmatech.com These models are valuable for studying the underlying mechanisms of disease and for testing targeted therapies that act on specific genetic pathways. nih.govnih.gov Unlike xenograft models, tumors in GEMMs arise spontaneously in the context of a fully intact immune system, which can be crucial for evaluating immunotherapies. nih.gov The development and progression of disease in GEMMs can closely mimic the human condition. nih.govnih.gov A search of scientific databases did not yield any studies where this compound was assessed in genetically engineered mouse models.

Zebrafish Models for High-Throughput Preclinical Screening

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput screening of small molecules due to their rapid development, optical transparency, and genetic tractability. mdpi.comnih.govmdpi.comarmi.org.aufrontiersin.org Zebrafish embryos can be arrayed in multi-well plates and exposed to a library of compounds, allowing for the rapid assessment of biological activity and toxicity. mdpi.comnih.govmdpi.com Various transgenic zebrafish lines with fluorescent reporters can be used to visualize the effects of compounds on specific organs or signaling pathways in real-time. nih.gov This model is particularly useful for identifying promising lead compounds for further development. mdpi.commdpi.comfrontiersin.org At present, there are no published reports on the screening of this compound using zebrafish models.

Efficacy Assessment in Relevant Preclinical Disease Models

The assessment of a compound's efficacy in preclinical models is a critical step in drug development. Efficacy is determined by measuring a compound's ability to produce a desired therapeutic effect in an animal model of a specific disease. Key parameters for efficacy assessment vary depending on the disease model.

Table 1: Examples of Efficacy Assessment Parameters in Preclinical Models

Disease Model Primary Efficacy Parameters Secondary Efficacy Parameters
Cancer Xenograft Tumor growth inhibition, tumor volume reduction, survival rate. Biomarker modulation, histopathological changes, anti-angiogenic effects.
Antiepileptic Reduction in seizure frequency and severity, increased seizure latency. Neurotransmitter level modulation, EEG activity normalization.

| Chronic Pain | Increased pain threshold, reduction in allodynia and hyperalgesia. | Improved motor function, reduction in inflammatory markers. |

While these are standard methodologies for assessing efficacy, no specific efficacy data for this compound in any relevant preclinical disease models are currently available in the scientific literature.

Mechanistic Studies using Advanced Cell Biology Techniques

Understanding the mechanism of action of a compound at the cellular and molecular level is crucial for its development as a therapeutic agent. Advanced cell biology techniques are employed to elucidate how a compound interacts with its biological targets and modulates cellular pathways. These studies are typically conducted in vitro using cultured cells.

Techniques such as Western blotting can be used to determine the effect of a compound on the expression levels of specific proteins involved in a disease pathway. Immunofluorescence microscopy can visualize the subcellular localization of target proteins and how this is altered by the compound. Furthermore, techniques like RNA sequencing can provide a global view of the changes in gene expression induced by the compound, offering insights into the broader cellular pathways that are affected.

A thorough review of the scientific literature indicates that no mechanistic studies employing advanced cell biology techniques have been published for the specific compound this compound.

Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection

Flow cytometry is a powerful technique used to measure and analyze multiple physical and chemical characteristics of a population of cells. In the context of preclinical research on a compound like this compound, it can be instrumental in determining the effects on cell proliferation and programmed cell death (apoptosis).

Cell Cycle Analysis: This method involves staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). escca.eu The fluorescence intensity of the stained cells is directly proportional to their DNA content. As cells progress through the cell cycle, their DNA content changes: cells in the G1 phase have a normal amount of DNA (2n), cells in the S phase are actively synthesizing DNA and have a variable amount, and cells in the G2 or M phase have double the amount of DNA (4n). By analyzing the distribution of fluorescence intensity across a large population of cells, researchers can determine the percentage of cells in each phase of the cell cycle. This allows for the assessment of whether a compound like this compound induces cell cycle arrest at a specific phase.

Apoptosis Detection: Flow cytometry can also be used to identify and quantify apoptotic cells. nih.govnih.gov Several methods are available:

Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. By staining cells with fluorescently labeled Annexin V in conjunction with a viability dye like PI, it is possible to distinguish between healthy cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). bio-rad-antibodies.com

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Fluorescently labeled inhibitors of caspases (FLICA) can be used to detect active caspases within cells, indicating that the apoptotic cascade has been initiated. bio-rad-antibodies.com

DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. This can be detected by staining permeabilized cells with a DNA-binding dye. Apoptotic cells will have a lower DNA content and will appear as a "sub-G1" peak in a DNA content histogram. nih.gov

Currently, there is no publicly available research data detailing the use of flow cytometry for cell cycle analysis or apoptosis detection specifically for this compound.

Western Blotting for Protein Expression and Pathway Activation

Western blotting is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or cell lysate. It can provide information about the relative abundance of a protein and, through the use of antibodies that recognize specific post-translational modifications (like phosphorylation), can also reveal the activation state of signaling pathways.

The general workflow for western blotting involves:

Sample Preparation: Extraction of proteins from cells or tissues.

Gel Electrophoresis: Separation of proteins by molecular weight using SDS-PAGE.

Protein Transfer: Transfer of the separated proteins from the gel to a solid membrane (e.g., nitrocellulose or PVDF).

Blocking: Incubation of the membrane with a blocking agent (such as non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

Antibody Incubation: Incubation of the membrane with a primary antibody that specifically binds to the protein of interest, followed by a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.

Detection: Addition of a substrate that is converted by the enzyme into a detectable signal (e.g., chemiluminescent or fluorescent).

In the investigation of a compound like this compound, western blotting could be used to examine its effects on the expression levels of key proteins involved in various cellular processes, such as cell cycle regulation (e.g., cyclins, cyclin-dependent kinases), apoptosis (e.g., Bcl-2 family proteins, caspases), and inflammation (e.g., COX-2, iNOS). Furthermore, it could be used to assess the activation of signaling pathways by detecting the phosphorylation status of key signaling proteins (e.g., MAP kinases, Akt).

At present, specific research findings from western blotting analyses for this compound are not available in the public domain.

Gene Expression Analysis (e.g., RT-qPCR, RNA Sequencing)

Gene expression analysis is crucial for understanding how a compound like this compound may alter cellular function at the transcriptional level. Techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-Seq) are commonly employed for this purpose.

RT-qPCR: This technique is used to quantify the amount of a specific messenger RNA (mRNA) in a sample. It involves the reverse transcription of mRNA into complementary DNA (cDNA), followed by the amplification of the cDNA using a polymerase chain reaction (PCR). The amount of amplified product is measured in real-time using fluorescent dyes or probes. RT-qPCR is a sensitive and specific method for measuring changes in the expression of a targeted set of genes.

RNA Sequencing (RNA-Seq): This is a high-throughput sequencing method that allows for the comprehensive analysis of the entire transcriptome of a sample. It provides a global view of gene expression changes and can identify novel transcripts and alternative splicing events.

A study on a synthetic chroman carboxamide, 6-Hydroxy-7-methoxychroman-2-carboxylic acid (3-nitrophenyl)amide (CP-1158), investigated its effect on the expression of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The findings from this research indicated that CP-1158 attenuated the LPS-induced synthesis of several inflammatory gene transcripts. nih.gov

Table 1: Effect of CP-1158 on LPS-Induced Inflammatory Gene Expression

GeneEffect of CP-1158
Interleukin-6 (IL-6)Attenuated synthesis of transcript
Tumor Necrosis Factor-alpha (TNF-alpha)Attenuated synthesis of transcript
Interleukin-1beta (IL-1beta)Attenuated synthesis of transcript
Interferon-inducible protein-10 (IP-10)Attenuated synthesis of transcript
Macrophage Inflammatory Protein-1beta (MIP-1beta)Attenuated synthesis of transcript

Data sourced from Kim et al., 2006.

Furthermore, the study also revealed that CP-1158 inhibited the LPS-induced promoter activity of the IL-6 gene, suggesting that its mechanism of action involves the regulation of gene transcription. nih.gov

Immunofluorescence and Microscopy for Subcellular Localization

Immunofluorescence is a technique that uses fluorescently labeled antibodies to detect the location of a specific protein within a cell. This method allows for the visualization of the subcellular distribution of proteins and can reveal changes in their localization in response to a stimulus or treatment with a compound like this compound.

The process of immunofluorescence involves:

Cell Fixation and Permeabilization: Cells are treated with a fixative (e.g., paraformaldehyde) to preserve their structure and then permeabilized with a detergent to allow antibodies to enter the cell.

Antibody Staining: The cells are incubated with a primary antibody that binds to the target protein, followed by a secondary antibody that is conjugated to a fluorophore and binds to the primary antibody.

Microscopy: The stained cells are visualized using a fluorescence microscope, which excites the fluorophore and detects the emitted light. Confocal microscopy is often used to obtain high-resolution images and to determine the precise subcellular localization of the protein.

For a compound like this compound, immunofluorescence could be used to investigate its effects on the translocation of transcription factors from the cytoplasm to the nucleus (e.g., NF-kappaB), the localization of proteins to specific organelles, or the organization of the cytoskeleton.

Research by Kim et al. (2006) on the chroman carboxamide CP-1158 showed that it prevented the lipopolysaccharide (LPS)-induced nuclear translocation of the NF-kappaB complex in RAW 264.7 macrophages. nih.gov This finding suggests that immunofluorescence was likely used to visualize the location of NF-kappaB subunits (such as p50 and p65) within the cells.

There is no other publicly available research data detailing the use of immunofluorescence and microscopy for subcellular localization studies specifically for this compound.

DNA Binding Activity Assays (e.g., EMSA for NF-kappaB)

DNA binding activity assays are used to study the interaction of proteins, such as transcription factors, with specific DNA sequences. The electrophoretic mobility shift assay (EMSA) is a common technique used for this purpose.

EMSA: This assay is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. The assay involves incubating a protein extract with a labeled DNA probe containing the specific binding site for the protein of interest. The resulting mixture is then separated by gel electrophoresis, and the labeled DNA is visualized. A "shift" in the migration of the DNA probe indicates the formation of a protein-DNA complex.

In the context of this compound, EMSA could be used to determine if the compound inhibits the DNA binding activity of key transcription factors involved in cellular responses.

Table 2: Effect of CP-1158 on NF-kappaB Pathway

NF-kappaB Pathway ComponentEffect of CP-1158
Nuclear Translocation of NF-kappaBPrevented
DNA Binding Activity of NF-kappaBInhibited
NF-kappaB Transcriptional ActivityInhibited

Data sourced from Kim et al., 2006.

Lead Optimization Strategies for Chroman 8 Carboxamide Analogs

Hit-to-Lead and Lead Generation Processes

The journey from an initial "hit"—a compound showing activity in a primary screen—to a "lead" compound with a more drug-like profile is a critical transition in drug discovery. For Chroman-8-carboxamide analogs, this process, often termed the hit-to-lead (H2L) or lead generation phase, involves a multidisciplinary approach to systematically evaluate and improve upon the initial findings.

The primary objectives during the H2L phase for this compound analogs are to:

Confirm the initial activity: Re-testing the hit compound to ensure the observed biological activity is reproducible.

Establish a preliminary Structure-Activity Relationship (SAR): Synthesizing a small, focused library of analogs to understand which parts of the this compound scaffold are essential for activity and which can be modified.

Assess initial drug-like properties: Evaluating parameters such as solubility, metabolic stability, and cell permeability to identify potential liabilities early in the process.

Investigate intellectual property: Ensuring that the chemical space around the hit is not already heavily patented.

The lead generation process typically involves iterative cycles of designing, synthesizing, and testing new analogs. Computational tools are often employed to model the interaction of the compounds with their biological target, guiding the design of new derivatives with predicted improved properties. A successful H2L campaign yields a lead compound or a series of lead compounds with nanomolar potency, improved physicochemical properties, and a clear path forward for further optimization.

Strategic Chemical Modification Approaches

Once a lead series is established, strategic chemical modifications are employed to systematically enhance the compound's profile. These modifications are guided by the evolving understanding of the SAR and are aimed at improving specific properties.

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. In the context of this compound, the carboxamide functional group is a key site for such modifications.

The amide bond, while crucial for the biological activity of many compounds, can be susceptible to enzymatic cleavage, leading to poor metabolic stability. Replacing the amide with bioisosteres can address this liability. Common bioisosteric replacements for the amide group include:

1,2,4-Oxadiazoles and 1,3,4-Oxadiazoles: These five-membered heterocyclic rings can mimic the hydrogen bonding capabilities and planarity of the amide bond while often conferring greater metabolic stability.

Triazoles: 1,2,3- and 1,2,4-triazoles are other heterocyclic systems that can act as metabolically robust amide surrogates.

Thioamides: Replacing the carbonyl oxygen with a sulfur atom can alter the electronic properties and hydrogen bonding capacity of the group, potentially leading to improved interactions with the target and increased metabolic stability.

Table 1: Examples of Bioisosteric Replacements for the Carboxamide Group

Original Functional GroupBioisosteric ReplacementPotential Advantages
Carboxamide (-CONH₂)1,2,4-OxadiazoleImproved metabolic stability, enhanced cell permeability
Carboxamide (-CONH₂)1,2,3-TriazoleIncreased metabolic stability, potential for novel interactions
Carboxamide (-CONH₂)Thioamide (-CSNH₂)Altered hydrogen bonding properties, potential for improved potency

Scaffold hopping is a lead optimization strategy that involves replacing the core structure (scaffold) of a lead compound with a structurally different scaffold while maintaining the key pharmacophoric elements responsible for biological activity. This approach can lead to the discovery of novel chemical series with improved properties or a more favorable intellectual property position. For this compound, this could involve replacing the chroman ring system with other bicyclic or heterocyclic scaffolds that can present the carboxamide and other key substituents in a similar spatial orientation.

Fragment-based drug design (FBDD) is another powerful approach. It begins by identifying small, low-affinity "fragments" that bind to the biological target. These fragments are then grown or linked together to create a more potent lead compound. If the key interactions of the carboxamide group of this compound with its target are known, fragments that mimic these interactions can be identified and used to build entirely new scaffolds.

Optimization of Potency, Selectivity, and Efficacy

A primary goal of lead optimization is to maximize the potency of the compound against its intended target while ensuring high selectivity over other related targets to minimize off-target effects. Efficacy, the ability of the compound to produce the desired therapeutic effect in a biological system, is also a critical parameter to optimize.

This optimization is achieved through systematic modifications of the lead structure and a deep understanding of the SAR. For this compound analogs, this would involve exploring substitutions at various positions of the chroman ring and modifications of the carboxamide group.

For instance, structure-activity relationship studies on related chroman derivatives have shown that substitutions on the aromatic ring can significantly impact potency. Electron-withdrawing or electron-donating groups at different positions can influence the electronic properties of the molecule and its interaction with the target.

Table 2: Illustrative SAR Data for Chroman Analogs

CompoundR1 SubstitutionR2 SubstitutionIC₅₀ (nM)
Analog 1HH500
Analog 26-FluoroH150
Analog 37-MethoxyH300
Analog 4HMethyl450
Analog 56-FluoroMethyl80

Note: This data is illustrative and based on general principles of SAR for chroman derivatives.

Improving Metabolic Stability and Pharmacokinetic Parameters (Preclinical Focus)

A potent and selective compound is of little therapeutic value if it is rapidly metabolized and cleared from the body or if it cannot reach its site of action. Therefore, a significant effort in lead optimization is dedicated to improving the pharmacokinetic (PK) profile of the lead compound. This involves optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Key strategies to improve the metabolic stability of this compound analogs include:

Blocking sites of metabolism: Identifying metabolically labile sites on the molecule and introducing chemical modifications to block enzymatic degradation. For example, replacing a metabolically susceptible hydrogen atom with a fluorine atom or a methyl group.

Modifying lipophilicity: Adjusting the lipophilicity (logP or logD) of the compound to achieve a balance between solubility, permeability, and metabolic clearance.

Introducing metabolically stable groups: As discussed earlier, replacing labile functional groups like amides with more stable bioisosteres.

Preclinical studies in animal models are crucial to evaluate the in vivo PK profile of optimized leads. These studies provide data on parameters such as bioavailability, half-life, and clearance, which are essential for predicting the compound's behavior in humans.

Table 3: Preclinical Pharmacokinetic Parameters of Optimized Chroman Analogs (Illustrative)

CompoundBioavailability (%)Half-life (h)Clearance (mL/min/kg)
Lead Compound151.250
Optimized Analog A454.515
Optimized Analog B606.88

Note: This data is for illustrative purposes.

Addressing Chemical Accessibility and Synthetic Feasibility for Scalability

Throughout the lead optimization process, it is crucial to consider the chemical accessibility and synthetic feasibility of the analogs being designed and synthesized. A lead compound with an excellent biological and pharmacokinetic profile may be abandoned if its synthesis is too complex, low-yielding, or expensive for large-scale production.

Medicinal chemists aim to develop synthetic routes that are:

Convergent: Combining key fragments late in the synthetic sequence to maximize efficiency.

Robust and high-yielding: Using reliable chemical reactions that consistently provide the desired product in high yields.

Scalable: Amenable to being performed on a large scale without significant issues.

Cost-effective: Utilizing readily available and inexpensive starting materials and reagents.

Early consideration of the synthetic route ensures a smooth transition from the lead optimization phase to preclinical and clinical development, where large quantities of the drug candidate are required.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for Chroman-8-carboxamide

The chroman nucleus is known to interact with a wide array of biological targets, suggesting that this compound may also exhibit pleiotropic pharmacological effects. Future research will likely focus on identifying and validating novel molecular targets for this compound, moving beyond the currently known activities of the broader chroman class.

Initial investigations into related chroman structures have revealed several potential target families. For instance, various chroman derivatives have been identified as inhibitors of enzymes crucial for cellular metabolism and signaling. A key area of future investigation for this compound would be its potential interaction with these and other novel targets.

Table 1: Potential Biological Targets for this compound Based on Analogous Compounds

Target ClassSpecific ExamplesPotential Therapeutic Area
EnzymesAcetyl-CoA Carboxylase (ACC), Sirtuin 2 (SIRT2), Monoamine Oxidase (MAO)Metabolic diseases, Cancer, Neurodegenerative disorders
ReceptorsEstrogen ReceptorsCancer, Hormonal disorders
Ion ChannelsVoltage-gated sodium channelsNeuropathic pain
KinasesAktCancer

This table is illustrative and based on the activities of related chroman derivatives.

The exploration of these and other potential targets will likely involve a combination of computational screening, in vitro binding assays, and cell-based functional assays to elucidate the precise mechanism of action of this compound.

Application of Artificial Intelligence and Machine Learning in Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govnih.govresearchgate.net For this compound, these computational tools can be instrumental in accelerating the design and optimization of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.comfrontiersin.org For this compound, 2D and 3D-QSAR models can be developed to predict the activity of novel derivatives, thereby guiding synthetic efforts towards compounds with improved therapeutic profiles. nih.govgoogle.com For example, a 3D-QSAR study on chromone (B188151) derivatives successfully generated a predictive model for their antioxidant activity. google.com

In silico design and molecular docking studies can further refine the design process by simulating the binding interactions of this compound analogs with their putative biological targets. google.comnih.govtandfonline.comorientjchem.org These computational approaches can help in understanding the key structural features required for optimal binding and can predict the potential efficacy of novel designs before their actual synthesis. This approach has been successfully used to design novel 2H-chromen-2-one derivatives as selective MAO-B inhibitors. google.com

Table 2: Application of AI/ML in the Development of this compound Analogs

AI/ML TechniqueApplicationExpected Outcome
QSAR ModelingPredict biological activity of novel analogsPrioritization of synthetic targets with high potential
Molecular DockingSimulate binding to biological targetsUnderstanding of structure-activity relationships and mechanism of action
Generative ModelsDesign novel chemical structuresExploration of new chemical space for improved properties

This table outlines potential applications of AI and ML in the research of this compound.

Development of Advanced Delivery Systems for this compound Derivatives

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems (DDS) offer a promising approach to enhance the pharmacokinetic and pharmacodynamic properties of this compound derivatives. nih.govmigrationletters.comgenesispub.org

Nano-delivery systems, such as liposomes, micelles, and polymeric nanoparticles, can be engineered to encapsulate this compound, thereby improving its solubility, stability, and bioavailability. genesispub.orgmdpi.com These nanocarriers can also be surface-modified with targeting ligands to facilitate the specific delivery of the drug to diseased tissues, minimizing off-target effects. nih.gov For instance, hyaluronic acid-based nanocarriers have been utilized for targeted drug delivery to cancer cells. nih.gov

Furthermore, stimuli-responsive delivery systems can be designed to release the encapsulated this compound in response to specific physiological or external triggers, such as changes in pH, temperature, or enzyme levels, which are often characteristic of pathological environments.

Combination Therapy Approaches with this compound Analogs

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve better therapeutic outcomes and overcome drug resistance. mdpi.com Future research should explore the potential of combining this compound analogs with existing therapeutic agents.

Patents related to chroman derivatives suggest their use in combination with other anti-cancer agents and radiotherapy. google.comgoogle.com These derivatives have been shown to possess chemo-sensitizing and radio-sensitizing activities, meaning they can enhance the efficacy of conventional cancer treatments. google.com For example, a new curcumin (B1669340) analog, which shares structural similarities with the chroman scaffold, demonstrated synergistic effects with cisplatin (B142131) in oral cancer therapy. nih.gov

Table 3: Potential Combination Therapy Strategies for this compound Analogs

Combination PartnerRationalePotential Therapeutic Area
Chemotherapeutic AgentsSynergistic cytotoxicity, Overcoming drug resistanceCancer
RadiotherapyRadiosensitization of tumor cellsCancer
Other Targeted TherapiesComplementary mechanisms of actionVarious diseases

This table presents hypothetical combination therapy approaches based on the properties of related compounds.

High-Throughput Screening Initiatives for New Activities

High-throughput screening (HTS) is a powerful technology that enables the rapid screening of large chemical libraries to identify compounds with desired biological activities. mdpi.comnih.govchemdiv.comnyu.edu HTS campaigns focused on this compound and its derivatives could lead to the discovery of novel biological activities and therapeutic applications. nih.gov

A library of this compound analogs can be synthesized and screened against a diverse panel of biological targets, including enzymes, receptors, and ion channels. chemdiv.com Cell-based HTS assays can also be employed to identify compounds that modulate specific cellular pathways or phenotypes. mdpi.comnyu.edu The vast amount of data generated from HTS can be analyzed to identify structure-activity relationships and guide the optimization of lead compounds. nih.gov

Integration of Omics Data for Deeper Mechanistic Understanding

A comprehensive understanding of the mechanism of action of this compound will require the integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov These systems-level approaches can provide a global view of the molecular changes induced by the compound in biological systems.

Proteomics analysis can be used to identify the protein targets of this compound and to characterize its effects on cellular signaling pathways. nih.govnih.govmdpi.commdpi.com For example, a proteomics study on the effects of tocopherols (B72186), which contain a chroman ring, identified changes in the expression of proteins involved in sterol transport and metabolism. mdpi.com Transcriptomics can reveal the impact of the compound on gene expression profiles, while metabolomics can provide insights into its effects on cellular metabolism. nih.govresearchgate.net

By integrating these multi-omics datasets, researchers can construct a comprehensive picture of the molecular networks perturbed by this compound, leading to a deeper understanding of its therapeutic effects and potential toxicities.

Q & A

Q. How to integrate this compound studies with -omics platforms (e.g., metabolomics)?

  • Methodological Answer : Couple LC-MS-based metabolomics with stable isotope-resolved tracing (e.g., ¹³C-labeled precursors) to map metabolic pathways. Use multivariate analysis (PCA, OPLS-DA) to distinguish compound-specific effects from background noise .

Q. What strategies validate this compound’s stability under long-term storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV/MS monitoring. Identify degradation products and establish storage guidelines (e.g., inert atmosphere, −20°C). Correlate degradation kinetics with Arrhenius models .

Q. How to design collaborative studies on this compound’s mechanism of action?

  • Methodological Answer : Define roles using a Gantt chart (synthesis, bioassays, computational modeling). Share data via cloud platforms (e.g., LabArchives) with version control. Hold weekly cross-disciplinary meetings to align hypotheses and address conflicting data .

Q. Guidelines for Citing Evidence

  • Use numbered references (e.g., ) for reproducibility and clarity.
  • Differentiate basic (synthesis, characterization) and advanced (data contradiction, modeling) questions to guide researchers at all levels.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.